molecular formula C11H15NO B2422465 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine CAS No. 1368492-15-2

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine

Cat. No. B2422465
M. Wt: 177.247
InChI Key: ABVBSJISAFSPEN-UHFFFAOYSA-N
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Description

This compound, also known as 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine, has a molecular weight of 177.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine . Its InChI code is 1S/C11H15NO/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8H,4-6,12H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 177.25 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Analgesic Activity : 2-Benzoyl-1-benzofuran-3-amine, a related compound, has been found to exhibit considerable analgesic activity, suggesting potential therapeutic applications for pain management (Rádl et al., 2000).

Chemical Synthesis and Structural Analysis

  • Efficient Synthesis Methods : A study reported efficient synthesis methods for derivatives of 2,3-dihydro-1-benzofuran, achieving up to 90% yield, indicating the compound's versatility in chemical synthesis (Potapov et al., 2021).
  • NMR Spectroscopy Analysis : 1H NMR spectra analysis of benzofuran analogues, including 2-(1-benzofuran-3-yl)ethan-1-amines, was conducted to confirm compound identity, demonstrating the compound's significance in analytical chemistry (Chapman, 2018).

Applications in Organic Chemistry

  • Benzofuran Derivatives Synthesis : Research has explored the synthesis of various benzofuran derivatives, including those related to 2,3-dihydro-1-benzofuran, for their potential antimicrobial activities (Kumar & Karvekar, 2010).
  • Antimicrobial Activity Evaluation : Specific benzofuran derivatives have been synthesized and evaluated for their antimicrobial activities, underscoring the significance of these compounds in developing new antimicrobial agents (Koca et al., 2005).

Biological Studies and Potential Applications

  • Cytotoxic Evaluation : Novel hexahydroquinoline derivatives containing benzofuran moiety have been synthesized and their cytotoxicity against human hepatocellular carcinoma cell lines has been evaluated, indicating potential applications in cancer research (El-Deen et al., 2016).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8H,4-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVBSJISAFSPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine

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